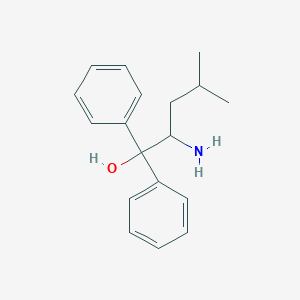
2-Amino-4-methyl-1,1-diphenylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methyl-1,1-diphenylpentan-1-ol is a useful research compound. Its molecular formula is C18H23NO and its molecular weight is 269.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that 2-Amino-4-methyl-1,1-diphenylpentan-1-ol exhibits notable anticancer activity. Studies have demonstrated its efficacy against various human tumor cell lines, with promising results in inhibiting cell proliferation. For instance, the compound was evaluated using the National Cancer Institute's protocols, showing a mean growth inhibition (GI) value of approximately 15.72 µM against tested cancer cells . This suggests its potential as a lead compound for developing new anticancer agents.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has been shown to inhibit certain enzymes involved in neurodegenerative diseases, such as acetylcholinesterase. This inhibition can potentially enhance cognitive function and protect neuronal health .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Research on similar structures has indicated effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.
Synthetic Utility
As a Building Block in Organic Synthesis
this compound serves as an important building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through chemical transformations. For example, it can be utilized in the synthesis of more complex molecules through processes such as alkylation and acylation reactions .
Ligand in Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming stable complexes with transition metals. Such complexes have applications in catalysis and materials science. The ability to form diverse coordination geometries makes it valuable for developing new catalytic systems .
Table: Summary of Research Findings on this compound
Propiedades
Fórmula molecular |
C18H23NO |
|---|---|
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
2-amino-4-methyl-1,1-diphenylpentan-1-ol |
InChI |
InChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3 |
Clave InChI |
XECSMDWXBMBRDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















